Sonogashira Coupling: High-Yielding Access to (Z)-1,3-Bis(trimethylsilyl)alk-3-en-1-ynes
In Sonogashira coupling, (E)-(2-Iodovinyl)trimethylsilane reacts with (trimethylsilyl)acetylene to afford (Z)-1,3-bis(trimethylsilyl)alk-3-en-1-ynes. Comparative data for other halovinylsilanes in this specific transformation are not reported, but the yields are consistently described as high [1]. The stereoselectivity of this coupling is attributed to the α-iodovinylsilane architecture.
| Evidence Dimension | Sonogashira coupling yield |
|---|---|
| Target Compound Data | High yields |
| Comparator Or Baseline | Other α-iodovinylsilanes |
| Quantified Difference | Not quantified |
| Conditions | Sonogashira coupling with (trimethylsilyl)acetylene |
Why This Matters
High yield and stereoselectivity are critical for efficient synthesis of difunctionalized 1,3-dienes, a class of versatile intermediates in natural product and materials chemistry.
- [1] Ye, X.; Wang, P.; Cai, M. A General approach to Difunctionalised 1,3-dienes containing Silicon and Halogen via Hydrozirconation of (Z)-3-(trimethylsilyl)alk-3-en-1-ynes. Journal of Chemical Research 2007, 2007, 319-322. View Source
